An In-depth Technical Guide to 5-Bromo-2-naphthoic Acid
An In-depth Technical Guide to 5-Bromo-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-naphthoic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, synthesis, analytical methods, and explores its potential biological activities, offering valuable insights for professionals in the field.
Chemical and Physical Properties
5-Bromo-2-naphthoic acid, with the CAS number 1013-83-8 , is a brominated derivative of 2-naphthoic acid.[1] Its core structure consists of a naphthalene (B1677914) ring system substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.
Structural and General Properties
| Property | Value | Reference |
| CAS Number | 1013-83-8 | [1] |
| IUPAC Name | 5-Bromonaphthalene-2-carboxylic acid | [1] |
| Molecular Formula | C₁₁H₇BrO₂ | [1] |
| Molecular Weight | 251.08 g/mol | [1] |
| Physical Form | White to off-white solid/powder | |
| Storage | Sealed in a dry place at room temperature |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | ~270 °C | |
| Boiling Point | ~387.3 °C at 760 mmHg | |
| Solubility | Sparingly soluble in water. Soluble in some organic solvents. Quantitative data is not readily available. | |
| pKa | Not experimentally determined, but expected to be in the range of typical aromatic carboxylic acids. |
Spectral Data (Predicted)
While experimental spectra for 5-Bromo-2-naphthoic acid are not widely available in public databases, the following characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid and bromine substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 11 signals corresponding to the carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon atom attached to the bromine will show a characteristic shift, and the carbonyl carbon will appear downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[2][3][4]
-
C-H stretch (aromatic): Peaks typically appearing between 3100-3000 cm⁻¹.[2]
-
C=O stretch (carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹, characteristic of an aromatic carboxylic acid.[2][4]
-
C-C stretch (aromatic): Multiple bands in the 1600-1400 cm⁻¹ region.[2]
-
C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ range.[2][4]
-
C-Br stretch: Typically observed in the lower frequency region of the spectrum.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the carboxylic acid group.
Experimental Protocols
Synthesis of 5-Bromo-2-naphthoic Acid
A common method for the synthesis of 5-Bromo-2-naphthoic acid is the direct bromination of 2-naphthoic acid.[5]
Materials:
-
2-Naphthalenecarboxylic acid
-
Glacial acetic acid
-
Bromine
-
Iodine (catalyst)
-
1N NaOH solution
-
Concentrated HCl
Procedure:
-
In a flask protected from atmospheric moisture, combine 2-naphthalenecarboxylic acid, glacial acetic acid, bromine, and a catalytic amount of iodine.[5]
-
Heat the mixture to reflux for approximately 35 minutes.[5]
-
Cool the reaction mixture to room temperature and stir for 1 hour, during which a precipitate will form.[5]
-
Filter the mixture and wash the solid with the filtrate.[5]
-
Air-dry the solid.[5]
-
To purify, slurry the crude solid in a 1N NaOH solution for 30 minutes.[5]
-
Filter the solution and adjust the pH of the filtrate to 1.3 with concentrated HCl to precipitate the product.[5]
-
Stir the mixture for 4 hours, then collect the solid by filtration and wash with water.[5]
-
Dry the solid under vacuum at 50 °C to yield 5-bromo-2-naphthalenecarboxylic acid.[5]

